molecular formula C15H19NO6S2 B12636781 {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone

{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone

Cat. No.: B12636781
M. Wt: 373.4 g/mol
InChI Key: JXTMOHBKNXENKY-UHFFFAOYSA-N
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Description

{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrothiophene derivative, which is then oxidized to form the 1,1-dioxidotetrahydrothiophene. This intermediate is further reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves coupling this intermediate with a morpholin-4-ylmethanone derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholin-4-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(piperidin-4-yl)methanone
  • {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-4-yl)methanone

Uniqueness

Compared to similar compounds, {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is unique due to the presence of the morpholin-4-yl group, which can enhance its solubility and bioavailability. This makes it a more versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C15H19NO6S2

Molecular Weight

373.4 g/mol

IUPAC Name

[3-(1,1-dioxothiolan-3-yl)sulfonylphenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H19NO6S2/c17-15(16-5-7-22-8-6-16)12-2-1-3-13(10-12)24(20,21)14-4-9-23(18,19)11-14/h1-3,10,14H,4-9,11H2

InChI Key

JXTMOHBKNXENKY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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